molecular formula C4F6HgO4 B086716 Mercury bis(trifluoroacetate) CAS No. 13257-51-7

Mercury bis(trifluoroacetate)

Cat. No. B086716
CAS RN: 13257-51-7
M. Wt: 426.62 g/mol
InChI Key: WMHOESUUCMEQMS-UHFFFAOYSA-L
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Description

Synthesis Analysis

Mercury bis(trifluoroacetate) is best prepared through the pyrolysis of mercury trifluoroacetate in the presence of anhydrous K2CO3. This process forms colorless crystals that readily sublime, with purification achieved through sublimation or solution in dry benzene followed by filtration or chromatography on silica (Nowak & Robins, 2007). Additionally, the compound can be synthesized via the reaction of fluoroolefins and alkali metal fluorides with mercury trifluoroacetate, providing a method for preparing symmetrical and unsymmetrical bis(perfluoroalkyl)mercury compounds (Martynov et al., 1974).

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)mercury, a closely related compound, reveals freely rotating CF3 groups with specified geometric parameters, providing insights into the structural intricacies of mercury bis(trifluoroacetate) (Oberhammer, 1978). This molecular arrangement is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

Mercury bis(trifluoroacetate) undergoes ligand exchange reactions with halogenated compounds such as GeBr4 and SnBr4, leading to the synthesis of trifluoromethyl-containing germanium and tin compounds. These reactions are synthetically useful, provided the desired products are stable at the reaction temperatures (Morrison et al., 1977).

Physical Properties Analysis

This compound exhibits a melting point of 166°C and a density of 4.22 g/cm^3. It is soluble in water, benzene, and most organic solvents, highlighting its versatility in various chemical environments (Nowak & Robins, 2007).

Chemical Properties Analysis

The chemical behavior of mercury bis(trifluoroacetate) includes its role as a source of difluorocarbene in reactions and its occasional use in trifluoromethylation reactions and synthesis of trifluoroalkylmetals. Its reactivity with perfluoro carbanions and its ability to serve as a versatile reagent in organic synthesis underscore its chemical significance (Knunyants et al., 1973).

Scientific Research Applications

Application 1: Cyclization of Methylthio-Substituted Divinyl Ketones

  • Summary of the Application : Mercury (II) trifluoroacetate is used to promote the selective cyclization of methylthio-substituted divinyl ketones . This process is important in the synthesis of 5-fluorocyclopentenone derivatives .
  • Methods of Application : While the exact experimental procedures and technical details are not provided, the general process involves the use of Mercury (II) trifluoroacetate as a catalyst in the reaction .
  • Results or Outcomes : The outcome of this application is the production of 5-fluorocyclopentenone derivatives . These compounds have various applications in the field of organic chemistry .

Application 2: Raw Material for Fine Chemicals and Pharmaceutical Intermediates

  • Summary of the Application : Mercury (II) trifluoroacetate is used as a raw material in the synthesis of fine chemicals and pharmaceutical intermediates .
  • Methods of Application : The specific methods of application and experimental procedures depend on the particular fine chemical or pharmaceutical intermediate being synthesized .
  • Results or Outcomes : The use of Mercury (II) trifluoroacetate in this context contributes to the production of various fine chemicals and pharmaceutical intermediates .

Safety And Hazards

Mercury bis(trifluoroacetate) is classified as acutely toxic, both orally and through skin contact, and can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust, vapor, mist, or gas, and using it only outdoors or in a well-ventilated area .

Future Directions

Mercury bis(trifluoroacetate) is a significant compound in the field of trifluoromethylation reactions, which has seen enormous growth in the last decade due to the enhanced properties of organofluorides . Its comprehensive coverage is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

mercury(2+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHOESUUCMEQMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6HgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157645
Record name Mercury bis(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury bis(trifluoroacetate)

CAS RN

13257-51-7
Record name Mercury bis(trifluoroacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury bis(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury bis(trifluoroacetate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MB Sassaman - Tetrahedron, 1996 - Elsevier
Secondary and tertiary amines are prepared from α-aminonitriles by selective reductive cleavage of the cyanide moiety. The α-aminonitriles in this case, function as “masked” imine or …
Number of citations: 16 www.sciencedirect.com
AG Davies, KM Ng - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
EPR Spectroscopic evidence has been found for a number of new examples of the recently-recognised alternative mechanism of arene mercuriation in which collapse of the ArH+ Hg(…
Number of citations: 6 pubs.rsc.org
AB Yakushev, IB Sivaev, KA Solntsev… - Koordinatsionnaya …, 1990 - inis.iaea.org
… [en] Interaction of mercury bis-trifluoroacetate with lithium, sodium, cesium and barium dodecaborates in water, with lithium and sodium dodecaborates in acetone and acetonitrile in the …
Number of citations: 7 inis.iaea.org
AB Yakushev, IB Sivaev, KA Solntsev… - Koordinatsionnaya …, 1990 - osti.gov
… Interaction of mercury bis-trifluoroacetate with lithium, sodium, cesium and barium dodecaborates in water, with lithium and sodium dodecaborates in acetone and acetonitrile in the …
Number of citations: 0 www.osti.gov
W Tyrra, D Naumann, I Pantenburg - Journal of fluorine chemistry, 2003 - Elsevier
Bis(4-dimethylaminopyridine) group 12 trifluoroacetates—M(OCOCF 3 ) 2 ·2DMAP (M=Zn, Cd, Hg) were prepared in quantitative yields from the anhydrous metal trifluoroacetates and …
Number of citations: 13 www.sciencedirect.com
MJ Adam, S Jivan - International Journal of Radiation Applications and …, 1988 - Elsevier
This work describes the synthesis and purification of l-6-[ 18 F]fluorodopa synthesized via the reaction of acetyl hypofluorite with a mercury-dopa derivative. The mercurated starting …
Number of citations: 95 www.sciencedirect.com
IL Knunyants, YF Komissarov, BL Dyatkin… - Bulletin of the Academy …, 1973 - Springer
Conclusions 1. The pyrolysis of mercury trifluoroacetate and phenylmercury trifluoroacetate in the presence of K 2 CO 3 respectively gave bis(trifluoromethyl)mercury and …
Number of citations: 10 link.springer.com
SR Adams, RE Campbell, LA Gross… - Journal of the …, 2002 - ACS Publications
We recently introduced a method (Griffin, BA; Adams, SR; Tsien, RY Science 1998, 281, 269−272 and Griffin, BA; Adams, SR; Jones, J.; Tsien, RY Methods Enzymol. 2000, 327, 565−…
Number of citations: 179 pubs.acs.org
AG Davies - Phosphorus-Centered Radicals, Radicals Centered on …, 2009 - Springer
This chapter aims to include all types of organic radical cations, with the exception of those derived from C60 which are covered in Subvolume B, Chap. 6. The period covered is …
Number of citations: 2 link.springer.com
LD Freedman, GO Doak - Journal of Organometallic Chemistry, 1978 - Elsevier
Although no book or critical review devoted exclusively to organoantimony compounds appeared in 1977, an extensive(483 page) monograph-on the organometallic chemistry of …
Number of citations: 3 www.sciencedirect.com

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